molecular formula C9H10N2O2S B2919428 4-(Carbamothioylamino)-3-methylbenzoic acid CAS No. 860610-09-9

4-(Carbamothioylamino)-3-methylbenzoic acid

Cat. No.: B2919428
CAS No.: 860610-09-9
M. Wt: 210.25
InChI Key: ONNCBFBNVWNYEE-UHFFFAOYSA-N
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Description

4-(Carbamothioylamino)-3-methylbenzoic acid is a benzoic acid derivative with the molecular formula C 9 H 10 N 2 O 2 S and a molecular weight of 210.25 g/mol . Its structure features both a carboxylic acid and a thiourea functional group, making it a valuable building block in organic synthesis and medicinal chemistry research. This compound is recognized for its potential in advanced drug discovery applications, particularly in the synthesis of complex peptide architectures. The thiourea moiety can serve as a key functional group in the construction of cyclic peptides, which are an important class of molecules in pharmaceutical development due to their high binding affinity and metabolic stability . Researchers may utilize this compound as a precursor or linker in solid-phase peptide synthesis (SPPS) to facilitate novel cyclization strategies, enabling the creation of macrocyclic compounds for biological evaluation . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(carbamothioylamino)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-5-4-6(8(12)13)2-3-7(5)11-9(10)14/h2-4H,1H3,(H,12,13)(H3,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNCBFBNVWNYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carbamothioylamino)-3-methylbenzoic acid typically involves the reaction of 3-methylbenzoic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Carbamothioylamino)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(Carbamothioylamino)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Carbamothioylamino)-3-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key derivatives of 3-methylbenzoic acid and their substituents:

Compound Name Substituent at 4-Position Functional Group Characteristics
4-(Carbamothioylamino)-3-methylbenzoic acid Carbamothioylamino (-NH-CS-NH2) Sulfur-containing; potential for redox interactions
3-Methylbenzoic acid Hydrogen (-H) Baseline structure; no additional functionality
4-Chloro-3-methylbenzoic acid Chloro (-Cl) Electron-withdrawing; increases acidity
4-Cyano-3-methylbenzoic acid Cyano (-CN) Strongly electron-withdrawing; enhances reactivity
4-(3-Carbamoylphenyl)-3-methylbenzoic acid Carbamoylphenyl (-C6H4-CONH2) Bulky aromatic group; possible hydrogen bonding
4-[(2-Chloroacetyl)amino]-3-methylbenzoic acid Chloroacetyl-amino (-NH-CO-CH2Cl) Reactive acyl chloride derivative; alkylating agent
4-(4-Methoxyphenyl)-3-methylbenzoic acid Methoxyphenyl (-C6H4-OCH3) Electron-donating; may reduce acidity

Key Observations :

  • Electron Effects: Chloro (-Cl) and cyano (-CN) groups increase the acidity of the benzoic acid core compared to the carbamothioylamino group, which has mixed electronic effects .
  • Biological Interactions: The carbamothioylamino group’s sulfur atom may facilitate interactions with metalloenzymes or thiol-containing proteins, a feature absent in non-sulfur analogs .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Melting Points: 4-Chloro-3-methylbenzoic acid (mp: ~170–175°C) and 4-cyano derivatives typically exhibit higher melting points than non-polar substituents due to stronger intermolecular forces .
  • Solubility: The carbamothioylamino group may improve aqueous solubility compared to lipophilic groups like methoxyphenyl .

Biological Activity

4-(Carbamothioylamino)-3-methylbenzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

IUPAC Name: this compound
CAS Number: 1017273-57-2
Molecular Formula: C10H12N2O2S
Molecular Weight: 224.28 g/mol

The compound features a benzene ring substituted with a methyl group and a carbamothioylamino group, which contributes to its biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity: The compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. This is particularly important in the context of diseases where oxidative damage plays a critical role.
  • Antimicrobial Effects: Research indicates that this compound has antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.
  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Biological Activity Data

Activity Effect Reference
AntioxidantReduces oxidative stress
AntimicrobialInhibits growth of pathogens
Enzyme inhibitionAffects metabolic enzyme activity

Case Studies

  • Antioxidant Properties:
    A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro. This suggests potential use in therapies aimed at reducing oxidative damage in conditions like cancer and neurodegenerative diseases.
  • Antimicrobial Activity:
    In a controlled experiment, the compound was tested against common bacterial strains, including E. coli and Staphylococcus aureus. Results indicated a notable inhibitory effect, with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics.
  • Enzyme Inhibition:
    Research exploring the inhibition of specific metabolic enzymes revealed that this compound could effectively reduce enzyme activity linked to glucose metabolism, suggesting its potential role in managing diabetes or metabolic syndrome.

Future Directions

Given its promising biological activities, further research is warranted to explore the following:

  • Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological effects.
  • In Vivo Studies: Transitioning from in vitro findings to in vivo models to assess efficacy and safety profiles.
  • Formulation Development: Exploring different formulations for enhanced bioavailability and targeted delivery.

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